BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Diphenyltin Oxide: An
In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diphenyltin oxide

Cat. No.: B1583341

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
diphenyltin oxide, a compound of significant interest in organotin chemistry. Due to the limited
availability of complete, publicly accessible raw spectroscopic data for diphenyltin oxide at the
time of this report, this guide presents a detailed analysis of available information and
supplements it with a complete spectroscopic dataset for the closely related compound,
diphenyltin dichloride, for illustrative purposes. The methodologies and interpretation principles
discussed are broadly applicable to the spectroscopic analysis of diphenyltin oxide and
related organotin compounds.

Spectroscopic Data Summary

While direct quantitative spectral data for diphenyltin oxide is not readily available in public
databases, its spectroscopic characterization is a standard procedure in organometallic
chemistry. The following sections detail the expected spectroscopic behavior based on its
structure and provides a complete dataset for diphenyltin dichloride as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. Key
nuclei for analysis include *H, 13C, and 11°Sn.

Diphenyltin Dichloride (CAS: 1135-99-5) - lllustrative Data
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1H NMR Data
Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
) ortho-Protons of
78-79 Multiplet 4H
phenyl groups
meta- and para-
7.4-7.6 Multiplet 6H Protons of phenyl

groups

13C NMR Data

Chemical Shift (ppm) Assignment
135.5 ipso-Carbon
131.0 ortho-Carbon
130.5 para-Carbon
129.0 meta-Carbon

11950 NMR Data

The 11°Sn NMR chemical shift is highly sensitive to the coordination number and the nature of
the substituents on the tin atom. For four-coordinate organotin compounds, the chemical shifts
typically appear in a characteristic range. The specific chemical shift for diphenyltin oxide
would provide valuable information about its solution-state structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. For diphenyltin oxide,
key vibrational modes include those associated with the Sn-O-Sn linkage and the phenyl
groups.

Diphenyltin Dichloride (CAS: 1135-99-5) - lllustrative Data
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium C-H stretching (aromatic)
~1480, 1430 Strong C=C stretching (aromatic ring)
C-H out-of-plane bending
~730, 690 Strong ]
(aromatic)
~350 Strong Sn-Cl stretching
~250 Medium Sn-Phenyl stretching

For diphenyltin oxide, a strong absorption band corresponding to the asymmetric Sn-O-Sn

stretching vibration would be expected, typically in the range of 600-800 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For organotin compounds, the isotopic distribution of tin (126Sn, 117Sn, 118Sn,

1193n, 1209, 1229, 1249n) results in characteristic isotopic clusters for tin-containing fragments.

Diphenyltin Dichloride (CAS: 1135-99-5) - lllustrative Fragmentation

miz Relative Abundance Assighment

344 Moderate [Ph2SnCIz2]* (Molecular lon)
309 High [Ph2SnCI]*

273 Moderate [PhSnClIz]*

233 High [PhSnCI]*

197 High [PhSn]*

154 Moderate [Phz]*

120 Moderate [Sn]*

77 High [Ph]*
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Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of
organotin compounds like diphenyltin oxide.

NMR Spectroscopy

¢ Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
multinuclear probe.

o Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIls, DMSO-ds). Tetramethylsilane
(TMS) is commonly used as an internal standard for *H and 3C NMR. For 11°Sn NMR, an

external standard such as tetramethyltin (SnMea) can be used.
o Data Acquisition:

o 'H NMR: Standard pulse sequences are used. Key parameters include a spectral width of
approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise
ratio, and a relaxation delay of 1-5 seconds.

o 13C NMR: Proton-decoupled spectra are typically acquired. A wider spectral width (e.g.,
200 ppm) is used. Due to the lower natural abundance and sensitivity of the 13C nucleus, a
larger number of scans and a longer acquisition time are generally required.

o 119S5n NMR: A multinuclear probe is tuned to the 11°Sn frequency. A wide spectral width is
necessary due to the large chemical shift range of tin. A sufficient relaxation delay is
crucial for quantitative measurements.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: For solid samples like diphenyltin oxide, the KBr pellet method is
common. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium
bromide (100-200 mg) and pressed into a transparent disk. Alternatively, Attenuated Total
Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm™1). A
background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted
from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron lonization (El) is a
common ionization method for volatile and thermally stable compounds. Electrospray
lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI) can be used for less
volatile or thermally sensitive compounds.

Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent. For
LC-MS, the sample is dissolved in a solvent compatible with the mobile phase. For direct
infusion analysis, a dilute solution of the sample is prepared.

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is scanned over a relevant
range. The resulting mass spectrum shows the relative abundance of different fragments.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and
elemental composition of the ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

compound like diphenyltin oxide.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic
characterization of diphenyltin oxide.

« To cite this document: BenchChem. [Spectroscopic Profile of Diphenyltin Oxide: An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158334 1#spectroscopic-data-of-diphenyltin-oxide-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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